molecular formula C12H17NO2 B13525661 3-Amino-4-(benzyloxy)pentan-2-one

3-Amino-4-(benzyloxy)pentan-2-one

Cat. No.: B13525661
M. Wt: 207.27 g/mol
InChI Key: CXMYPCQXPRHFHD-UHFFFAOYSA-N
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Description

3-Amino-4-(benzyloxy)pentan-2-one is an organic compound belonging to the class of benzylethers It is characterized by the presence of an amino group, a benzyloxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(benzyloxy)pentan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 3-penten-2-one with benzylamine under specific conditions to introduce the benzyloxy group. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(benzyloxy)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyloxy ketones, while reduction can produce benzyloxy alcohols .

Scientific Research Applications

3-Amino-4-(benzyloxy)pentan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-4-(benzyloxy)pentan-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyloxy group can participate in hydrophobic interactions. These interactions can influence the compound’s activity and its effects on biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-(benzyloxy)pentan-2-one is unique due to the presence of both the amino and benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

3-amino-4-phenylmethoxypentan-2-one

InChI

InChI=1S/C12H17NO2/c1-9(14)12(13)10(2)15-8-11-6-4-3-5-7-11/h3-7,10,12H,8,13H2,1-2H3

InChI Key

CXMYPCQXPRHFHD-UHFFFAOYSA-N

Canonical SMILES

CC(C(C(=O)C)N)OCC1=CC=CC=C1

Origin of Product

United States

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